Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzenesulfonamide group, a hydroxy group, a methyl group, and a nitrophenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- typically involves multiple steps. One common method includes the nitration of 4-methylbenzenesulfonamide followed by the introduction of a hydroxy group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar in structure but lacks the hydroxy and nitrophenyl groups.
N-Hydroxybenzenesulfonamide: Similar but lacks the methyl and nitrophenyl groups.
N-(3-Nitrophenyl)benzenesulfonamide: Similar but lacks the hydroxy and methyl groups.
Uniqueness
Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
62918-95-0 |
---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
N-hydroxy-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c1-10-5-7-13(8-6-10)21(19,20)15(18)12-4-2-3-11(9-12)14(16)17/h2-9,18H,1H3 |
InChI Key |
ASUBZVIVOOOQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.